1,5-dimethyl-4-({(E)-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
1,5-DIMETHYL-4-[(E)-{[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that includes a pyrazolone core, a nitrophenyl group, and a pyrrolidine moiety
Preparation Methods
The synthesis of 1,5-DIMETHYL-4-[(E)-{[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde with 1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Chemical Reactions Analysis
1,5-DIMETHYL-4-[(E)-{[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The pyrrolidine moiety can be substituted with other amines or nucleophiles under appropriate conditions.
Condensation: The compound can undergo further condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
1,5-DIMETHYL-4-[(E)-{[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 1,5-DIMETHYL-4-[(E)-{[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine moiety may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological activity.
Comparison with Similar Compounds
1,5-DIMETHYL-4-[(E)-{[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE can be compared with other pyrazolone derivatives and nitrophenyl compounds. Similar compounds include:
1,5-Dimethyl-2-phenyl-4-(2-nitrophenyl)-1H-pyrazol-3-one: Lacks the pyrrolidine moiety but shares the pyrazolone and nitrophenyl groups.
4-(2-Nitrophenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3-one: Similar structure but different substitution pattern.
5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde: Contains the nitrophenyl and pyrrolidine groups but lacks the pyrazolone core.
These comparisons highlight the unique combination of functional groups in 1,5-DIMETHYL-4-[(E)-{[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23N5O3 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
1,5-dimethyl-4-[(5-nitro-2-pyrrolidin-1-ylphenyl)methylideneamino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C22H23N5O3/c1-16-21(22(28)26(24(16)2)18-8-4-3-5-9-18)23-15-17-14-19(27(29)30)10-11-20(17)25-12-6-7-13-25/h3-5,8-11,14-15H,6-7,12-13H2,1-2H3 |
InChI Key |
BMODBGRIOSAUCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])N4CCCC4 |
Origin of Product |
United States |
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